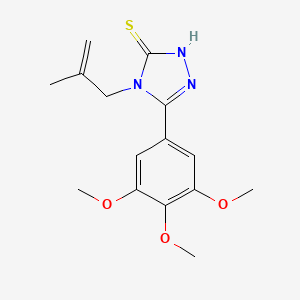

4-(2-methylprop-2-en-1-yl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol

Description

The compound 4-(2-methylprop-2-en-1-yl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol features a 1,2,4-triazole core substituted at positions 4 and 5 with a 2-methylprop-2-en-1-yl (allyl) group and a 3,4,5-trimethoxyphenyl moiety, respectively. The thiol (-SH) group at position 3 enhances its reactivity, enabling derivatization via alkylation or Schiff base formation . This compound is synthesized through multistep protocols, often involving cyclization of hydrazide precursors followed by functionalization with aldehydes or alkylating agents .

Properties

IUPAC Name |

4-(2-methylprop-2-enyl)-3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O3S/c1-9(2)8-18-14(16-17-15(18)22)10-6-11(19-3)13(21-5)12(7-10)20-4/h6-7H,1,8H2,2-5H3,(H,17,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAMAJUGBLXHCME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CN1C(=NNC1=S)C2=CC(=C(C(=C2)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Chemical Structure and Properties

The compound is a member of the triazole family, characterized by a five-membered ring containing three nitrogen atoms. The presence of the thiol (-SH) group is significant for its biological activity. The molecular formula is C15H20N4O3S, and it has a molecular weight of approximately 336.41 g/mol.

Biological Activity

Triazoles are known for their diverse biological activities, including antifungal, antibacterial, and anticancer properties. The specific compound has been studied for its potential therapeutic applications.

Antifungal Activity

Triazoles are widely recognized for their antifungal properties. The compound's structure suggests it may inhibit fungal enzyme activity through interference with ergosterol biosynthesis, a critical component of fungal cell membranes.

Anticancer Properties

Research indicates that triazole derivatives can exhibit anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. The specific compound may target various signaling pathways involved in cell proliferation and survival.

Antioxidant Activity

The presence of the thiol group may confer antioxidant properties to the compound, allowing it to scavenge free radicals and reduce oxidative stress, which is linked to various diseases.

Research Findings

A variety of studies have been conducted on similar triazole compounds that can provide insights into the potential biological activities of this specific compound:

- In Vitro Studies : Several studies have demonstrated that triazole derivatives exhibit significant cytotoxicity against various cancer cell lines. For example, compounds with similar structures have shown IC50 values in the micromolar range against breast and lung cancer cells.

- Mechanistic Studies : Mechanistic investigations reveal that triazoles may act through multiple pathways, including modulation of apoptosis-related proteins and inhibition of angiogenesis.

- Case Studies : Clinical case studies involving triazole derivatives have reported promising results in treating fungal infections resistant to conventional therapies.

Data Table: Biological Activities of Related Triazole Compounds

Scientific Research Applications

Antimicrobial Properties

Research indicates that triazole derivatives exhibit significant antimicrobial activity against various pathogens. The specific compound has been evaluated for its efficacy against bacteria and fungi:

- Antibacterial Activity : Studies show that compounds with similar structures demonstrate potent activity against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA). For instance, derivatives of triazoles have been reported to have Minimum Inhibitory Concentrations (MIC) ranging from to against various bacterial strains .

- Antifungal Activity : Triazoles are well-known antifungals; compounds like fluconazole serve as benchmarks for evaluating new derivatives. The target compound may exhibit comparable or enhanced antifungal activity against common fungal pathogens .

Case Studies

Several studies have investigated the biological activities of triazole derivatives:

- Study on Antimicrobial Activity : A recent study synthesized various triazole-thiol derivatives and tested their antimicrobial properties using agar diffusion methods. Some derivatives showed promising results against both gram-positive and gram-negative bacteria as well as yeast-like fungi .

- Pharmacological Insights : A review highlighted the pharmacological potential of 1,2,4-triazoles in treating infections caused by resistant microorganisms. The structural modifications in these compounds directly influence their biological efficacy .

Table of Biological Activities

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at Position 4

The allyl group in the target compound distinguishes it from analogs with alternative substituents:

- 4-Amino derivatives: Schiff base formation with aldehydes (e.g., 4-nitrobenzaldehyde) yields compounds like (E)-4-((4-nitrobenzylidene)amino)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol, which exhibit varied electronic properties due to electron-withdrawing nitro groups .

- Arylalkyl groups: Substitution with benzyl or phenoxybenzyl groups (e.g., 5-(4-nitrophenyl)-4-((4-phenoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol) enhances π-π stacking interactions, influencing crystallinity and solubility .

Modifications at Position 3 (Thiol Group)

The thiol group undergoes alkylation or oxidation to generate derivatives with altered physicochemical profiles:

- S-Alkylation: Reaction with halogenonitriles (e.g., bromoacetonitrile) produces 3-(substituted methylthio)-4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazoles, which show increased molecular weight and altered solubility .

- Thione Formation: Oxidation to thione (C=S) reduces reactivity but stabilizes the triazole ring, as seen in 5-{[4-(2-methylprop-2-en-1-yl)phenoxy]methyl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione .

Table 2: Thiol Group Derivatives

Physicochemical and Spectroscopic Comparisons

- Solubility: Allyl-substituted derivatives (e.g., target compound) are less polar than analogs with hydroxyl or amino groups, favoring organic solvents .

- Spectroscopy : The 3,4,5-trimethoxyphenyl group in the target compound produces distinct ^1H-NMR signals at δ 3.8–4.0 ppm (methoxy protons), consistent with analogs .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(2-methylprop-2-en-1-yl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or cyclization reactions. For example, similar triazole-3-thiol derivatives are prepared by refluxing thiosemicarbazide precursors in basic conditions (e.g., 2M NaOH) for 5 hours, followed by recrystallization from ethanol/water mixtures (yield: 82%) . Optimization can involve adjusting reaction time, temperature, or solvent polarity. For instance, using ethanol as a solvent under reflux improves purity, while microwave-assisted synthesis may reduce reaction time. Elemental analysis, LC-MS, and ¹H-NMR are critical for verifying intermediate and final product structures .

Q. How is the structural integrity of this compound validated experimentally?

- Methodological Answer : Structural confirmation relies on multi-technique approaches:

- X-ray crystallography resolves bond lengths (e.g., C–S bond: ~1.677 Å) and dihedral angles between aromatic rings (e.g., 71.57°–78.60°), confirming spatial arrangement .

- ¹H/¹³C NMR identifies proton environments (e.g., methoxy groups at δ 3.8–4.0 ppm) and carbon backbone .

- IR spectroscopy detects functional groups like N–H (3200–3400 cm⁻¹) and C=S (1250–1350 cm⁻¹) .

Q. What preliminary biological activities have been reported for structurally analogous 1,2,4-triazole-3-thiol derivatives?

- Methodological Answer : Derivatives with 3,4,5-trimethoxyphenyl substituents exhibit antimicrobial and antifungal activity. Screening involves:

- Agar dilution assays to determine minimum inhibitory concentrations (MICs) against pathogens like Staphylococcus aureus or Candida albicans .

- In vitro cytotoxicity testing (e.g., MTT assay) to assess selectivity indices .

- Docking studies (AutoDock Vina) to predict interactions with microbial enzyme targets (e.g., cytochrome P450) .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) align with experimental data in characterizing electronic and conformational properties?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level calculates:

- HOMO-LUMO energies to predict reactivity (e.g., ΔE = ~4.5 eV indicates moderate stability) .

- Vibrational frequencies (IR) and NMR chemical shifts, with deviations <5% from experimental values .

- Conformational flexibility via torsion angle scans (e.g., energy barriers of ~2 kcal/mol for rotation around the triazole-thiol bond) .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodological Answer : Discrepancies may arise from variations in:

- Substituent positioning : The 3,4,5-trimethoxy group enhances antifungal activity compared to 2,4-dimethoxy analogs .

- Assay conditions : Standardizing protocols (e.g., CLSI guidelines) minimizes variability in MIC values .

- Solubility factors : Use of DMSO carriers at non-cytotoxic concentrations (<1% v/v) ensures accurate activity measurements .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced pharmacokinetic profiles?

- Methodological Answer : Key SAR insights include:

- Methoxy groups : Increasing methoxy substitution (e.g., 3,4,5-trimethoxy vs. 4-methoxy) boosts lipophilicity (logP ~2.5) and membrane permeability .

- Thiol vs. thione : The thiol form (-SH) exhibits higher electrophilicity, enhancing covalent binding to cysteine residues in target enzymes .

- ADME predictions : SwissADME analysis identifies derivatives with optimal bioavailability (e.g., TPSA <90 Ų, ≤5 rotatable bonds) .

Q. What advanced spectroscopic or crystallographic techniques address challenges in polymorphism or solvate formation?

- Methodological Answer :

- SC-XRD (Single-Crystal X-ray Diffraction) distinguishes polymorphs by comparing unit cell parameters (e.g., space group P2₁/c vs. P-1) .

- DSC-TGA detects solvates via endothermic peaks (e.g., ~100°C for water loss) .

- Solid-state NMR resolves crystal packing effects on chemical shifts (e.g., ±0.5 ppm for aromatic protons) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.